
5-Quinolinesulfonic acid, 8-hydroxy-7-((beta-hydroxy-p-nitro-alpha-oxo)phenethylamino)-, trihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinoline core, a sulfonic acid group, and a nitrophenylacetamido moiety. It is commonly used in various scientific research applications due to its versatile reactivity and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the sulfonic acid group and the nitrophenylacetamido moiety. Common reagents used in these reactions include sulfonating agents, nitrating agents, and acylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve high-quality products .
化学反应分析
Types of Reactions
8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amino-substituted compounds, and functionalized sulfonic acid derivatives. These products are often used as intermediates in further chemical synthesis or as final products in research applications .
科学研究应用
8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The sulfonic acid group may enhance the compound’s solubility and facilitate its interaction with biological membranes. Additionally, the nitrophenylacetamido moiety can participate in redox reactions, contributing to the compound’s overall biological activity .
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: A simpler analog with similar quinoline core but lacking the sulfonic acid and nitrophenylacetamido groups.
Quinoline-5-sulfonic acid: Contains the sulfonic acid group but lacks the nitrophenylacetamido moiety.
4-Nitrophenylacetamide: Contains the nitrophenylacetamido group but lacks the quinoline core and sulfonic acid group.
Uniqueness
8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the quinoline core, sulfonic acid group, and nitrophenylacetamido moiety allows for diverse applications in various fields of research .
属性
CAS 编号 |
63680-64-8 |
|---|---|
分子式 |
C17H19N3O11S |
分子量 |
473.4 g/mol |
IUPAC 名称 |
8-hydroxy-7-[[2-hydroxy-2-(4-nitrophenyl)acetyl]amino]quinoline-5-sulfonic acid;trihydrate |
InChI |
InChI=1S/C17H13N3O8S.3H2O/c21-15(9-3-5-10(6-4-9)20(24)25)17(23)19-12-8-13(29(26,27)28)11-2-1-7-18-14(11)16(12)22;;;/h1-8,15,21-22H,(H,19,23)(H,26,27,28);3*1H2 |
InChI 键 |
YMOHQCIVLNQJJA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)NC(=O)C(C3=CC=C(C=C3)[N+](=O)[O-])O)S(=O)(=O)O.O.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


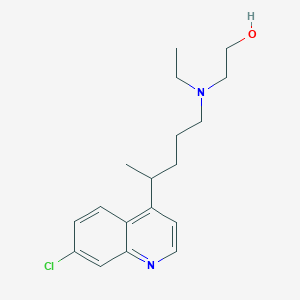
![2-[(2-Methylbenzo[h]quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12897966.png)
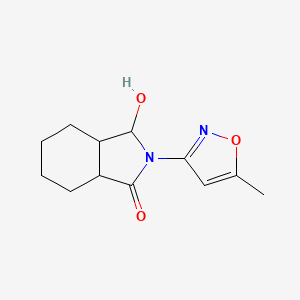
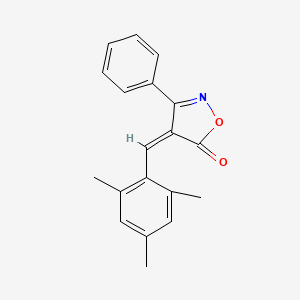
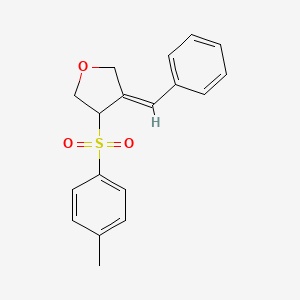
![4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione](/img/structure/B12897985.png)
![Furo[2,3-f]-1,3-benzodioxole, 6-ethyl-7-methyl-](/img/structure/B12897993.png)

![Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12897999.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine](/img/structure/B12898004.png)
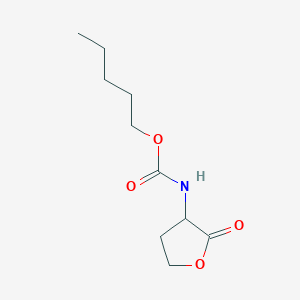
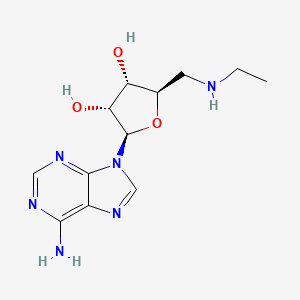
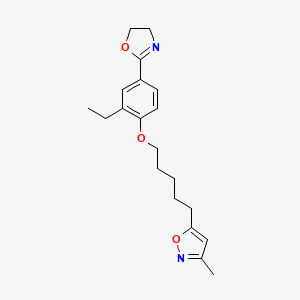
![N-[3-(3-Ethylpent-1-en-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12898039.png)
